molecular formula C15H12F2O B034416 4'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE CAS No. 104147-29-7

4'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE

Cat. No.: B034416
CAS No.: 104147-29-7
M. Wt: 246.25 g/mol
InChI Key: GQIFBTBJTWEOIQ-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorophenyl)propan-1-one is an organic compound with the molecular formula C15H12F2O It is characterized by the presence of two 4-fluorophenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-fluorophenyl)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,3-Bis(4-fluorophenyl)propan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzoic acid.

    Reduction: Formation of 1,3-bis(4-fluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(4-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)propan-1-one: Similar structure but with chlorine atoms instead of fluorine.

    1,3-Bis(4-bromophenyl)propan-1-one: Bromine atoms replace the fluorine atoms.

    1,3-Bis(4-methylphenyl)propan-1-one: Methyl groups instead of fluorine atoms.

Uniqueness

1,3-Bis(4-fluorophenyl)propan-1-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1,3-bis(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIFBTBJTWEOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600546
Record name 1,3-Bis(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104147-29-7
Record name 1,3-Bis(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 59.9 g of 4,4'-difluorobenzylideneacetophenone in 600 ml of tetrahydrofuran is hydrogenated in the presence of 6 g of Raney nickel. After removal of the catalyst, the reaction mixture is concentrated by rotary evaporation, affording the title compound of the formula ##STR8## as a crude product with a refractive index of n20D =1.5478.
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the structural features of 1,3-bis(4-fluorophenyl)propan-1-one?

A1: 1,3-Bis(4-fluorophenyl)propan-1-one serves as a crucial precursor in synthesizing diverse heterocyclic compounds, such as pyrazoles and oxadiazines [, ]. The molecule's structure significantly influences its reactivity and the resulting products. For instance, the two bromine substituents on the chalcone moiety in 1,3-bis(4-fluorophenyl)propan-1-one are almost anti-periplanar, with a Br—C—C—Br torsion angle of 176.9° []. This conformation likely influences its reactivity with nucleophiles like hydrazines, dictating the stereochemistry of the final heterocyclic products. Additionally, weak C—Br⋯π interactions observed in its crystal structure might contribute to its stability [].

Q2: How is 1,3-bis(4-fluorophenyl)propan-1-one used in heterocycle synthesis?

A2: 1,3-Bis(4-fluorophenyl)propan-1-one reacts differently with various hydrazines, leading to the formation of distinct heterocycles []. For example, its reaction with phenylhydrazine yields 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole []. In contrast, reacting it with 4-hydroxybenzohydrazide produces (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine []. These examples highlight the versatility of 1,3-bis(4-fluorophenyl)propan-1-one as a building block in synthesizing structurally diverse heterocyclic compounds with potential applications in various fields.

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